molecular formula C22H22O7 B1631937 Schisanlignone D CAS No. 144606-84-8

Schisanlignone D

Cat. No.: B1631937
CAS No.: 144606-84-8
M. Wt: 398.4 g/mol
InChI Key: ZPDDZABRYUKCAW-GHMZBOCLSA-N
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Description

Schisanlignone D is a dibenzocyclooctadiene lignan found in the plant Schisandra chinensis. It is a natural product known for its diverse biological activities and potential therapeutic applications. The compound has a molecular formula of C22H22O7 and a molecular weight of 398.4 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Schisanlignone D can be isolated from the stems of Kadsura japonica . The isolation process involves solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The compound is then purified through chromatographic techniques.

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification using chromatographic methods to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Schisanlignone D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Schisanlignone D has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of lignans and their chemical properties.

    Biology: this compound is studied for its potential effects on cellular processes and its role in modulating biological pathways.

    Medicine: The compound has shown promise in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. It is being investigated for its therapeutic potential in drug development and clinical trials.

    Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Schisanlignone D involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating cellular signaling pathways, influencing gene expression, and interacting with specific proteins. These interactions lead to changes in cellular processes, such as apoptosis, cell proliferation, and inflammation .

Comparison with Similar Compounds

  • Schisanlignone A
  • Schisanlignone C
  • Schisanlignaol D

Comparison: Schisanlignone D is unique among its similar compounds due to its specific molecular structure and biological activities. While Schisanlignone A and Schisanlignone C share similar lignan structures, this compound has distinct functional groups that contribute to its unique properties. Schisanlignaol D, another related compound, also exhibits different biological activities compared to this compound .

Properties

IUPAC Name

(12R,13R)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-10-5-12-6-14-19(28-8-26-14)21(24-3)16(12)17-13(18(23)11(10)2)7-15-20(22(17)25-4)29-9-27-15/h6-7,10-11H,5,8-9H2,1-4H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDDZABRYUKCAW-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(=O)C1C)OCO5)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(=O)[C@@H]1C)OCO5)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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